molecular formula C6H10Cl3N3 B13077111 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride

Cat. No.: B13077111
M. Wt: 230.5 g/mol
InChI Key: RVQUWPLVRVYKIZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its fused pyrrole and pyrazine rings, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride is unique due to its fused pyrrole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H10Cl3N3

Molecular Weight

230.5 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;trihydrochloride

InChI

InChI=1S/C6H7N3.3ClH/c1-2-9-6-4-7-3-5(6)8-1;;;/h1-2,7H,3-4H2;3*1H

InChI Key

RVQUWPLVRVYKIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN=C2CN1.Cl.Cl.Cl

Origin of Product

United States

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